Pitavastatin 1-Phenylethylamide-d5
Description
Pitavastatin 1-Phenylethylamide-d5 is a deuterated analog of pitavastatin, a potent HMG-CoA reductase inhibitor used clinically to manage hyperlipidemia and reduce cardiovascular risk. The compound features five deuterium atoms incorporated into the phenylethylamide moiety, a modification designed to enhance its utility in analytical applications. Deuterated analogs like this are commonly employed as internal standards in mass spectrometry or high-performance liquid chromatography (HPLC) due to their near-identical chemical properties to the parent molecule, coupled with distinct mass spectral characteristics that avoid signal overlap . While pitavastatin itself is well-documented for its lipid-lowering efficacy and anti-inflammatory properties , this compound is primarily a research tool, enabling precise quantification of pitavastatin in biological matrices during pharmacokinetic or metabolic studies .
Properties
Molecular Formula |
C₃₃H₂₈D₅FN₂O₃ |
|---|---|
Molecular Weight |
529.66 |
Synonyms |
(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between Pitavastatin 1-Phenylethylamide-d5 and structurally or functionally related compounds:
Key Findings from Comparative Studies
Analytical Utility: this compound demonstrates superior sensitivity in HPLC with fluorescence detection (HPLC-FLD) compared to non-deuterated pitavastatin, achieving a lower quantification limit (0.003 µg/mL vs. 0.1 µg/mL for UV detection) . Unlike Pitavastatin Lactone-d5, which may undergo lactone-to-acid conversion in vivo, the amide group in this compound enhances chemical stability, making it preferable for long-term analytical workflows .
Pharmacokinetic and Metabolic Differences: While pitavastatin itself shows bioequivalence across ethnic groups (Caucasian vs. Comparative studies of deuterated statins (e.g., rosuvastatin-d6) highlight that deuterium placement in non-reactive positions (e.g., phenylethylamide vs. lactone) minimizes isotopic effects on chemical behavior .
Therapeutic vs. Analytical Roles :
- Pitavastatin’s therapeutic efficacy in reducing LDL-C (13.5–17.5% in clinical trials ) contrasts sharply with its deuterated analogs, which are confined to research settings.
- Structural analogs like pravastatin methyl ester serve as prodrugs or metabolites, whereas this compound is exclusively used for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
